molecular formula C11H18NP B12600929 [(3,5-Dimethylphenyl)imino](trimethyl)-lambda~5~-phosphane CAS No. 918303-82-9

[(3,5-Dimethylphenyl)imino](trimethyl)-lambda~5~-phosphane

Cat. No.: B12600929
CAS No.: 918303-82-9
M. Wt: 195.24 g/mol
InChI Key: NFIPEAMIERZQTL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)imino-lambda~5~-phosphane typically involves the reaction of 3,5-dimethylphenylamine with trimethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3,5-Dimethylphenyl)imino-lambda~5~-phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)imino-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the imino group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenyl)imino-trimethyl-λ5-phosphane
  • N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides
  • Tertiary phosphines with different substituents

Uniqueness

(3,5-Dimethylphenyl)imino-lambda~5~-phosphane is unique due to its specific combination of a 3,5-dimethylphenyl ring and a trimethylphosphine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry .

Properties

CAS No.

918303-82-9

Molecular Formula

C11H18NP

Molecular Weight

195.24 g/mol

IUPAC Name

(3,5-dimethylphenyl)imino-trimethyl-λ5-phosphane

InChI

InChI=1S/C11H18NP/c1-9-6-10(2)8-11(7-9)12-13(3,4)5/h6-8H,1-5H3

InChI Key

NFIPEAMIERZQTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=P(C)(C)C)C

Origin of Product

United States

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